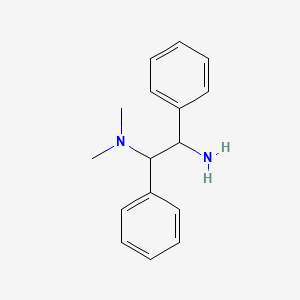

N',N'-dimethyl-1,2-diphenylethane-1,2-diamine

Overview

Description

N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine is an organic compound with the molecular formula C16H20N2. It is a chiral diamine, often used in asymmetric synthesis and catalysis due to its ability to form stable complexes with metals. This compound is characterized by its two phenyl groups and two methyl groups attached to the nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reductive amination of benzophenone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the following steps:

Formation of the imine intermediate: Benzophenone reacts with dimethylamine to form an imine.

Reduction of the imine: The imine is then reduced to the corresponding amine using sodium borohydride.

Industrial Production Methods

On an industrial scale, the synthesis of N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, ensuring high purity and consistent production.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine oxide.

Reduction: It can be reduced further to form secondary amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Catalysis

Chiral Ligand in Asymmetric Synthesis

The compound is widely used as a chiral ligand in asymmetric synthesis. It facilitates enantioselective reactions, which are critical in producing pharmaceuticals and agrochemicals. Its ability to induce chirality allows for the selective formation of one enantiomer over another, enhancing the efficiency of synthetic processes.

Catalytic Applications

N',N'-dimethyl-1,2-diphenylethane-1,2-diamine serves as an organocatalyst in various reactions, including:

- Aldol Reactions : Catalyzing the formation of β-hydroxy carbonyl compounds.

- Mannich Reactions : Facilitating the synthesis of β-amino carbonyl compounds.

These reactions are essential in organic synthesis for constructing complex molecules with high stereochemical control.

Biological Applications

Biochemical Assays

The compound has been investigated for its potential in biochemical assays. Its structural features allow it to interact effectively with various biological targets, influencing enzyme activity and receptor binding. This interaction opens avenues for its use in drug discovery and development.

Therapeutic Potential

Research is ongoing to explore its role as a precursor in drug synthesis. The compound's biological activity suggests potential therapeutic applications, particularly in developing new medications targeting specific diseases .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for creating advanced materials and polymers that require specific performance characteristics.

Case Study 1: Asymmetric Synthesis

In a study focusing on the use of this compound as a chiral ligand for asymmetric synthesis of β-amino acids, researchers demonstrated that the compound significantly improved enantioselectivity compared to traditional ligands. The reaction conditions were optimized to yield high purity products suitable for pharmaceutical applications .

Case Study 2: Coordination Chemistry

Another investigation explored the interactions between this compound and metal ions. The study revealed that the compound forms stable complexes with various transition metals, enhancing catalytic activity in cross-coupling reactions. This property underscores its importance in coordination chemistry and catalysis .

Mechanism of Action

The mechanism by which N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine exerts its effects typically involves the formation of stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets often include transition metals such as palladium, platinum, and rhodium, which are central to many catalytic processes.

Comparison with Similar Compounds

Similar Compounds

N,N-dimethylethylenediamine: Lacks the phenyl groups, making it less sterically hindered and less effective in asymmetric catalysis.

1,2-diphenylethane-1,2-diamine: Lacks the methyl groups, which can affect its solubility and reactivity.

N,N’-dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of phenyl groups, altering its steric and electronic properties.

Uniqueness

N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine is unique due to its combination of steric bulk from the phenyl groups and the electron-donating effects of the methyl groups. This combination enhances its ability to form stable, chiral complexes with metals, making it particularly valuable in asymmetric synthesis.

Biological Activity

N',N'-dimethyl-1,2-diphenylethane-1,2-diamine, also known as (1S,2S)-N,N'-dimethyl-1,2-diphenyl-1,2-ethylenediamine, is a chiral diamine compound notable for its diverse biological activities and applications in organic synthesis. This article delves into its biological activity, including its role as a ligand in catalysis, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The compound features two asymmetric carbon centers with the following structure:

- Molecular Formula: C₁₆H₂₀N₂

- Molecular Weight: 256.35 g/mol

- Melting Point: 48–51 °C

- Density: 1.121 g/cm³

- Boiling Point: 228 °C (12 mmHg)

The presence of two phenyl groups and dimethylamino substituents contributes to its unique chemical behavior and biological interactions.

1. Catalytic Applications

This compound serves as a ligand in several catalytic reactions. It has been reported to form complexes with nickel catalysts that enable various organic transformations. The compound plays a critical role in the synthesis of chiral imidazolinium salts, which are important in asymmetric catalysis .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown significant activity against various bacterial strains. The structure-activity relationship suggests that modifications to the phenyl groups or the amine substituents can enhance biological efficacy .

3. Potential Therapeutic Applications

The compound's ability to interact with biological systems positions it as a potential candidate for drug development. Its chirality is crucial for binding to specific biological targets, which can lead to different therapeutic outcomes compared to its racemic counterparts. Notably, chiral amines are prevalent in numerous pharmaceuticals and biologically active compounds .

Case Study 1: Synthesis of Chiral Imidazolinium Salts

In one study, (1S,2S)-N,N'-dimethyl-1,2-diphenyl-1,2-ethylenediamine was utilized to synthesize chiral imidazolinium salts. These salts were tested for their catalytic efficiency in asymmetric reactions and demonstrated high enantioselectivity .

Table 1: Enantioselectivity of Chiral Imidazolinium Salts

| Reaction Type | Catalyst Used | Enantioselectivity (%) |

|---|---|---|

| Asymmetric hydrogenation | (1S,2S)-N,N'-dimethyl ligand | Up to 97% |

| Asymmetric transfer hydrogenation | Iridium complex with ligand | Up to 99% |

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly increased potency against resistant strains .

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N',N'-Dimethyl derivative A | Staphylococcus aureus | 32 µg/mL |

| N',N'-Dimethyl derivative B | Escherichia coli | 16 µg/mL |

Properties

IUPAC Name |

N',N'-dimethyl-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDXASUOCKHCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918350 | |

| Record name | N~1~,N~1~-Dimethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93537-39-4 | |

| Record name | Phenethylamine, beta-(dimethylamino)-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093537394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~-Dimethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.